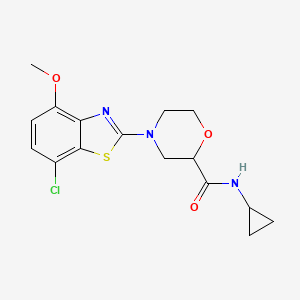![molecular formula C17H19ClN6S B12265388 5-chloro-N-methyl-N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine](/img/structure/B12265388.png)
5-chloro-N-methyl-N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-methyl-N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperidine ring, and a thieno[3,2-d]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-methyl-N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-methyl-N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
5-chloro-N-methyl-N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-chloro-N-methyl-N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-methyl-N-(1-{2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine: This compound shares a similar core structure but differs in the substitution pattern on the pyrimidine and piperidine rings.
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are structurally related and have been studied for their potential as selective inhibitors of protein kinase B (Akt).
Uniqueness
The uniqueness of 5-chloro-N-methyl-N-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine lies in its specific substitution pattern and the presence of the thieno[3,2-d]pyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H19ClN6S |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
5-chloro-N-methyl-N-[1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H19ClN6S/c1-11-9-25-15-14(11)21-10-22-16(15)24-5-3-13(4-6-24)23(2)17-19-7-12(18)8-20-17/h7-10,13H,3-6H2,1-2H3 |
InChI Key |
OLHKYCAEQLJTLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N3CCC(CC3)N(C)C4=NC=C(C=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12265323.png)
![1-(4-Chlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12265326.png)
![1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(4-chlorophenyl)phthalazine](/img/structure/B12265327.png)
![2-(Morpholine-4-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B12265336.png)
![4-chloro-1-{[1-(3-chloro-5-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12265339.png)
![N,5-dimethyl-N-{1-[(pyridin-2-yl)methyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12265347.png)

[(1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B12265369.png)
![4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12265371.png)
[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine](/img/structure/B12265378.png)
![4-{2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12265381.png)
![1-Phenyl-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B12265391.png)
![4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B12265398.png)
![4-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B12265401.png)
